(5-Bromofuran-2-yl){4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}methanone (5-Bromofuran-2-yl){4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16351733
InChI: InChI=1S/C15H12BrClN4O5S/c16-12-4-2-10(25-12)15(22)20-5-7-21(8-6-20)27(23,24)11-3-1-9(17)13-14(11)19-26-18-13/h1-4H,5-8H2
SMILES:
Molecular Formula: C15H12BrClN4O5S
Molecular Weight: 475.7 g/mol

(5-Bromofuran-2-yl){4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}methanone

CAS No.:

Cat. No.: VC16351733

Molecular Formula: C15H12BrClN4O5S

Molecular Weight: 475.7 g/mol

* For research use only. Not for human or veterinary use.

(5-Bromofuran-2-yl){4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}methanone -

Specification

Molecular Formula C15H12BrClN4O5S
Molecular Weight 475.7 g/mol
IUPAC Name (5-bromofuran-2-yl)-[4-[(4-chloro-2,1,3-benzoxadiazol-7-yl)sulfonyl]piperazin-1-yl]methanone
Standard InChI InChI=1S/C15H12BrClN4O5S/c16-12-4-2-10(25-12)15(22)20-5-7-21(8-6-20)27(23,24)11-3-1-9(17)13-14(11)19-26-18-13/h1-4H,5-8H2
Standard InChI Key KGMMWQDLOFFZQG-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C(=O)C2=CC=C(O2)Br)S(=O)(=O)C3=CC=C(C4=NON=C34)Cl

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of (5-Bromofuran-2-yl){4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}methanone is defined by three key components:

  • Bromofuran moiety: The 5-bromofuran-2-yl group introduces halogenated electronegativity, enhancing reactivity and potential interactions with biological targets.

  • Piperazine ring: This nitrogen-containing heterocycle facilitates solubility and serves as a scaffold for modulating receptor binding .

  • Benzoxadiazole sulfonyl group: The 7-chloro-2,1,3-benzoxadiazol-4-yl sulfonyl unit contributes to electron-deficient characteristics, favoring interactions with enzymatic active sites.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₁₃BrN₄O₅S
Molecular Weight441.3 g/mol
IUPAC Name4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone
Canonical SMILESC1CN(CCN1C(=O)C2=CC=C(O2)Br)S(=O)(=O)C3=CC=CC4=NON=C43

The compound’s sulfonamide linkage (-SO₂-) bridges the piperazine and benzoxadiazole groups, creating a planar configuration that may enhance binding to hydrophobic enzyme pockets.

Synthesis Methods and Optimization

Synthesis of this compound involves multi-step reactions leveraging modern organic chemistry techniques. Key steps include:

Formation of the Piperazine-Benzoxadiazole Sulfonyl Intermediate

The benzoxadiazole sulfonyl group is introduced via sulfonylation of piperazine using 7-chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride under alkaline conditions. This step typically achieves yields of 60–75% when conducted in tetrahydrofuran (THF) at 0–5°C.

Coupling with Bromofuran

The bromofuran moiety is attached through a nucleophilic acyl substitution reaction. The piperazine intermediate reacts with 5-bromofuran-2-carbonyl chloride in the presence of triethylamine, yielding the final product. Microwave-assisted synthesis has been explored to reduce reaction times from 12 hours to 2 hours, improving efficiency.

Table 2: Optimized Synthesis Parameters

ParameterCondition
SolventTetrahydrofuran (THF)
Temperature0–5°C (Step 1); 80°C (Step 2)
CatalystTriethylamine
Yield68–72%

Comparative Analysis with Structurally Similar Compounds

Table 3: Structural and Functional Comparison

CompoundStructural FeaturesBiological Activity
7-ChloroquinolineChlorinated quinoline ringAntimalarial
Benzothiazole derivativesThiazole ringAntimicrobial
Piperazine-based inhibitorsPiperazine scaffoldAnxiolytic, MAGL inhibition
Target CompoundBromofuran, benzoxadiazoleMAGL inhibition, anticancer

The bromofuran and benzoxadiazole groups in the target compound confer distinct electronic properties, enhancing its binding specificity compared to simpler heterocycles.

Challenges and Future Directions

Bioavailability and Toxicity

The compound’s high molecular weight (441.3 g/mol) and lipophilicity (LogP ≈ 3.2) may limit blood-brain barrier penetration. Prodrug strategies or nanoparticle delivery systems could address this.

Synthetic Scalability

Current yields (68–72%) require optimization for industrial-scale production. Continuous flow chemistry may enhance reproducibility and reduce costs.

Target Validation

While MAGL inhibition is established, off-target effects on related hydrolases (e.g., FAAH, ABHD6) remain unstudied. Proteomic profiling and knockout models are essential for elucidating specificity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator